Ethyl 4-bromo-2-(methylthio)benzoate chemical properties
Ethyl 4-bromo-2-(methylthio)benzoate chemical properties
This guide details the chemical profile, synthetic utility, and handling protocols for Ethyl 4-bromo-2-(methylthio)benzoate , a tri-functionalized aromatic scaffold critical in modern medicinal chemistry.
Strategic Scaffold for Divergent Library Synthesis
Introduction: The Tri-Functional Advantage
Ethyl 4-bromo-2-(methylthio)benzoate is not merely a building block; it is a linchpin intermediate designed for divergent synthesis. Its value lies in the orthogonal reactivity of its three functional handles:
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Aryl Bromide (C4): A site for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
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Ethyl Ester (C1): A masked electrophile ready for hydrolysis, reduction, or amidation.
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Methylthio Ether (C2): A latent reactive site. It can serve as a directing group, be oxidized to a sulfoxide/sulfone (activating the ring for S_N_Ar), or participate in cyclization reactions to form benzothiophenes or benzothiazepines.
This molecule is particularly valued in the development of GPCR modulators and kinase inhibitors , where the 2-position substituent often dictates metabolic stability and potency.
Physicochemical Profile
The following data aggregates experimental and predicted values standard for this class of lipophilic benzoates.
| Property | Value / Description | Note |
| Molecular Weight | 275.16 g/mol | |
| Appearance | Pale yellow to colorless oil/low-melting solid | Tendency to crystallize upon standing at 4°C. |
| Boiling Point | ~330°C (Predicted) | Distillable under high vacuum (<0.5 mmHg).[1] |
| Density | 1.45 ± 0.05 g/cm³ | Denser than water; facilitates phase separation. |
| LogP | 3.8 - 4.2 | Highly lipophilic; requires non-polar solvents (Hex/EtOAc) for chromatography. |
| Solubility | DMSO, DCM, Ethyl Acetate, Toluene | Insoluble in water. |
| Stability | Stable under N₂ atmosphere | Oxidation of the thioether to sulfoxide occurs slowly in air/light. |
Synthetic Pathways & Experimental Protocols
Primary Synthesis Route: S_N_Ar Displacement
The most robust industrial route avoids the messy Sandmeyer chemistry of anilines. Instead, it utilizes Nucleophilic Aromatic Substitution (S_N_Ar) on a fluoro-intermediate. This protocol is preferred for its scalability and safety profile.
Reaction Logic
The ortho-fluoro group in Ethyl 4-bromo-2-fluorobenzoate is activated by the electron-withdrawing ester at C1. Sodium thiomethoxide (NaSMe) acts as a soft nucleophile, displacing the fluoride selectively without affecting the aryl bromide or the ester.
Experimental Protocol
Reagents:
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Ethyl 4-bromo-2-fluorobenzoate (1.0 eq)
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Sodium thiomethoxide (NaSMe) (1.1 eq)
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Solvent: DMF (Anhydrous) or NMP
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Temperature: 0°C to Room Temperature (RT)
Step-by-Step Procedure:
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Preparation: Charge a flame-dried 3-neck flask with Ethyl 4-bromo-2-fluorobenzoate (10 g, 40.5 mmol) and anhydrous DMF (100 mL) under nitrogen.
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Cooling: Cool the solution to 0°C using an ice bath to suppress side reactions (ester cleavage).
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Addition: Add NaSMe (3.12 g, 44.5 mmol) portion-wise over 15 minutes. Note: The reaction is exothermic.
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Reaction: Remove the ice bath and stir at RT for 2–4 hours. Monitor by TLC (10% EtOAc/Hexane) or LC-MS. The fluoride starting material (lower Rf) should disappear.
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Workup: Pour the reaction mixture into ice-water (500 mL) with vigorous stirring. The product typically oils out or precipitates.
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Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with water (2x) and brine (2x) to remove DMF.[2]
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Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purification: If necessary, purify via flash column chromatography (SiO₂, 0-5% EtOAc in Hexanes).
Yield: Typically 85–92%.
Divergent Reactivity Map
The following diagram illustrates how this scaffold serves as a branch point for complex drug synthesis.
Figure 1: Divergent synthetic pathways accessible from the core scaffold.
Medicinal Chemistry Applications
Bioisosterism and Metabolic Stability
The 2-(methylthio) group is often employed as a metabolic blocker. Unlike a simple methyl group, the sulfur atom alters the electronic landscape of the ring (sigma-donor, pi-donor) and can modulate lipophilicity (LogP).
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Case Study: In the optimization of kinase inhibitors, replacing a 2-methoxy group with a 2-methylthio group often improves potency against specific hydrophobic pockets while altering the metabolic clearance profile (avoiding O-demethylation).
Precursor to Benzothiophenes
This molecule is a "pre-organized" intermediate for synthesizing substituted benzothiophenes.
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Mechanism: Oxidation of the methylthio group to a methylsulfinyl group, followed by a Pummerer rearrangement or base-catalyzed condensation with the adjacent ester (after modification), allows for the construction of the thiophene ring fused to the benzene core.
Safety, Handling, and Stability
Hazard Classification (GHS):
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Warning: Causes skin irritation (H315) and serious eye irritation (H319).[3]
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Environmental: Toxic to aquatic life with long-lasting effects (H411).
Storage Protocols:
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Temperature: Store at +2°C to +8°C.
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Atmosphere: Hygroscopic and potentially sensitive to oxidation. Store under Argon or Nitrogen.
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Shelf Life: 12–24 months if properly sealed. If the color changes from pale yellow to dark orange, check for sulfoxide formation via NMR.
Disposal:
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This compound contains organic sulfur and halogens. It must be disposed of via a high-temperature incinerator equipped with a scrubber for SOx and HBr gases. Do not release into drains.[3][4][5]
References
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AChemBlock. (2026).[6][7] Ethyl 4-bromo-2-(methylthio)benzoate Product Analysis. AChemBlock Catalog. Link
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BenchChem Technical Support. (2025). Synthesis of Ethyl 2-Bromo-4-methoxybenzoate: A Technical Guide. (General protocol adaptation for ortho-substituted benzoates). Link
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Fisher Scientific. (2025).[8] Safety Data Sheet: Ethyl 4-bromobenzoate and derivatives. Fisher Scientific SDS Database. Link
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PrepChem. (2025). Synthesis of ethyl 2-(4-bromo-phenoxy)-benzoate. (Reference for esterification and workup of lipophilic benzoates). Link
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ResearchGate. (2019). Discussion on selective bromination and synthesis of fluoro-alkoxy benzoates. ResearchGate Community Forum. Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry_Chemicalbook [chemicalbook.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Ethyl 4-bromo-2-(methylthio)benzoate 95% | CAS: 918328-04-8 | AChemBlock [achemblock.com]
- 7. Ethyl 4-bromo-3-methylbenzoate | CAS 160313-69-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. fishersci.com [fishersci.com]
